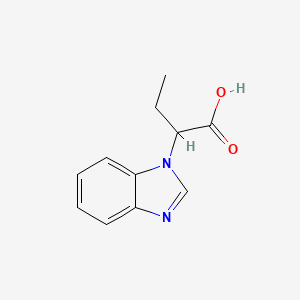

2-Benzoimidazol-1-yl-butyric acid

Description

Contextualization within the Landscape of Benzimidazole (B57391) Heterocycles

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. isca.insrrjournals.com This bicyclic structure is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is found in a variety of therapeutic agents. longdom.orgindexcopernicus.com The versatility of the benzimidazole nucleus allows for extensive chemical modifications, enabling the development of compounds with a wide spectrum of biological activities. ijsrst.comijpsjournal.com

The benzimidazole core is structurally similar to naturally occurring nucleotides, which may allow these compounds to interact with various biopolymers within living systems. irjmets.com This inherent bioactivity has led to the development of a multitude of benzimidazole derivatives with applications as anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anticonvulsant, and antidiabetic agents. eurekaselect.com The position of substituents on the benzimidazole ring system significantly influences the compound's biological activity. isca.in In particular, 2-substituted benzimidazoles have been a major focus of drug discovery efforts. longdom.org

| Activity | References |

|---|---|

| Anticancer | irjmets.comeurekaselect.comimpactfactor.org |

| Antihypertensive | eurekaselect.com |

| Antiviral | eurekaselect.comimpactfactor.org |

| Antifungal | isca.ineurekaselect.com |

| Anti-HIV | eurekaselect.com |

| Anticonvulsant | eurekaselect.com |

| Antidiabetic | ijsrst.com |

| Antimicrobial | isca.insrrjournals.com |

| Anti-inflammatory | srrjournals.comresearchgate.net |

| Analgesic | isca.inresearchgate.net |

Significance of the Butyric Acid Moiety in Bioactive Compounds

One of the key mechanisms of action for butyric acid derivatives is the inhibition of histone deacetylase (HDAC), an enzyme family that plays a crucial role in gene expression. nih.govnih.gov Aberrant HDAC activity has been linked to the development of certain cancers, making HDAC inhibitors a promising area of anticancer research. nih.govnih.gov Furthermore, butyric acid and its salts have been shown to possess immunomodulatory and anti-inflammatory properties. nih.govnih.gov The incorporation of a butyric acid moiety into a larger molecule, such as a benzimidazole derivative, can therefore be a strategic approach to enhance or introduce specific biological activities.

Overview of Current Research Trajectories for Benzimidazole-Butyric Acid Derivatives

Current research into benzimidazole derivatives continues to be a vibrant and rapidly advancing field, with a strong focus on synthesizing novel compounds and evaluating their therapeutic potential. ijpsjournal.comresearchgate.net Modern synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, are being employed to create libraries of benzimidazole derivatives with greater efficiency and environmental sustainability. researchgate.netnih.gov

A significant trend in recent years is the development of hybrid molecules, where the benzimidazole scaffold is combined with other bioactive pharmacophores to create compounds with potentially synergistic or novel activities. nih.gov The investigation of structure-activity relationships (SARs) remains a cornerstone of this research, providing crucial insights into how specific structural modifications influence biological outcomes. researchgate.net This knowledge is essential for the rational design of more potent and selective drug candidates. researchgate.net

Recent studies have highlighted the potential of benzimidazole derivatives in diverse therapeutic areas, including as antimicrobial agents against multidrug-resistant pathogens and as anticancer agents. nih.gov For instance, research has focused on the synthesis of novel benzimidazole derivatives and their evaluation for in vitro anticancer activity, with some compounds showing promising results. The exploration of benzimidazole-butyric acid derivatives, therefore, represents a logical and promising avenue for the discovery of new therapeutic agents that leverage the combined biological activities of both the benzimidazole core and the butyric acid side chain.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWUJLZQFQTWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzoimidazol 1 Yl Butyric Acid

Synthetic Routes for the Benzimidazole (B57391) Core Formation

The construction of the benzimidazole nucleus is a cornerstone of this synthesis. The most prevalent and versatile methods involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon synthon.

Cyclocondensation Reactions with o-Phenylenediamine Derivatives

The classical and most widely adopted method for synthesizing the benzimidazole core is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivatives. researchgate.net For the synthesis of an unsubstituted benzimidazole at the 2-position, formic acid is a common and effective reagent. The reaction is typically carried out by heating o-phenylenediamine with formic acid, often in the presence of a mineral acid like hydrochloric acid to catalyze the cyclodehydration of the intermediate N-formyl-o-phenylenediamine. lookchem.com

Alternatively, aldehydes can be used as the one-carbon source in the presence of an oxidizing agent. organic-chemistry.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. Various oxidizing systems have been employed for this transformation, including hydrogen peroxide/hydrochloric acid and sodium metabisulfite. organic-chemistry.orgnih.gov

A range of catalysts have been explored to improve the efficiency and mildness of these cyclocondensation reactions. These include Lewis acids, solid-supported catalysts, and ionic liquids. researchgate.net For instance, the use of p-toluenesulfonic acid (p-TSOH) has been reported to effectively catalyze the condensation of o-phenylenediamine with both aldehydes and carboxylic acids. nih.gov

Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis

| Catalyst | Reagents | Solvent | Conditions | Yield (%) | Reference |

| p-TSOH | o-phenylenediamine, Aldehyde | DMF | 80°C, 2-3h | High | nih.gov |

| p-TSOH | o-phenylenediamine, Carboxylic acid | Toluene (B28343) | Reflux, 2-3h | High | nih.gov |

| H₂O₂/HCl | o-phenylenediamine, Aryl aldehyde | Acetonitrile (B52724) | Room Temp. | Excellent | nih.gov |

| (bmim)BF₄ | o-phenylenediamine, Carboxylic acid | Neat | High Temp. | Excellent | researchgate.net |

Alternative Strategies for Benzimidazole Ring Construction

Beyond the traditional condensation methods, alternative strategies for constructing the benzimidazole ring have been developed. One-pot synthesis methodologies offer an efficient alternative by combining multiple reaction steps without the isolation of intermediates. For example, a one-pot conversion of carboxylic acids into benzimidazoles has been achieved using HBTU as a promoting agent, allowing for the formation of the amide and subsequent cyclization in a single process. nih.govrsc.org

Another approach involves the use of microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields. lookchem.comasianpubs.org Microwave-assisted synthesis has been successfully applied to the condensation of o-phenylenediamine with carboxylic acids, providing a greener and more efficient route to the benzimidazole core. asianpubs.org

Regioselective Functionalization for Butyric Acid Chain Incorporation

Once the benzimidazole ring is formed, the next critical step is the introduction of the butyric acid chain at the N1 position. This is typically achieved through N-alkylation.

N1-Alkylation Approaches for Attaching the Butyric Acid Moiety

The most common method for introducing the butyric acid side chain is the N-alkylation of the pre-formed benzimidazole with a suitable 4-carbon electrophile. A widely used reagent for this purpose is an ester of 4-halobutyric acid, such as ethyl 4-bromobutanoate. The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole nitrogen, forming the more nucleophilic benzimidazolide (B1237168) anion. nih.gov

The choice of base and solvent is crucial for the success of the alkylation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various organic bases. researchgate.net The reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Following the N-alkylation step, the ester is hydrolyzed under either acidic or basic conditions to yield the final 2-Benzoimidazol-1-yl-butyric acid.

Table 2: Conditions for N-Alkylation of Benzimidazole with Ethyl 4-Bromobutanoate

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Subsequent Step | Reference |

| K₂CO₃ | Acetonitrile | 40-50 | 3-4 | Hydrolysis | researchgate.net |

| NaH | DMF | Room Temp. | - | Hydrolysis | researchgate.net |

| aq. KOH/TBAHS | - | - | - | One-pot hydrolysis | researchgate.net |

TBAHS: Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Phase-transfer catalyst)

Mechanisms and Selectivity in Butyric Acid Side Chain Introduction

For an unsubstituted benzimidazole, the two nitrogen atoms (N1 and N3) are equivalent due to tautomerism. Therefore, alkylation can occur at either nitrogen, leading to a single product. However, if the benzimidazole ring is substituted at the 2-position, the two nitrogen atoms become non-equivalent, and the regioselectivity of the N-alkylation becomes a critical consideration. The outcome of the alkylation is influenced by factors such as the nature of the substituent at the 2-position, the alkylating agent, the base, and the solvent. beilstein-journals.org

The mechanism of N-alkylation involves the nucleophilic attack of the benzimidazolide anion on the electrophilic carbon of the alkylating agent (e.g., ethyl 4-bromobutanoate). The reaction proceeds via an SN2 mechanism. The final step to obtain the carboxylic acid is the hydrolysis of the ester group. Basic hydrolysis is commonly employed, using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution.

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, sustainability, and scalability of the synthesis of this compound, several advanced methodologies have been explored.

One-pot syntheses that combine the formation of the benzimidazole ring and the N-alkylation step without the isolation of intermediates offer significant advantages in terms of time and resource efficiency. nih.govrsc.org For instance, a tandem N-alkylation-reduction-condensation process has been developed in water, highlighting a green chemistry approach. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of benzimidazole derivatives. lookchem.comasianpubs.orgresearchgate.net Microwave irradiation can significantly reduce reaction times for both the cyclocondensation and the N-alkylation steps, often leading to higher yields and cleaner reactions. For example, the synthesis of benzimidazole derivatives has been achieved in minutes under microwave irradiation compared to hours with conventional heating. umich.edu

The use of phase-transfer catalysts (PTC), such as tetrabutylammonium hydrogen sulfate, can be beneficial in the N-alkylation step, especially when using aqueous bases, as it facilitates the transfer of the benzimidazolide anion from the aqueous phase to the organic phase where the alkylating agent resides. researchgate.net

One-Pot Synthesis Techniques for this compound Analogs

Furthermore, a variety of catalysts have been employed to facilitate the one-pot synthesis of 2-substituted benzimidazoles, which can be precursors to the desired butyric acid derivatives. These include the use of bismuth nitrate, which efficiently catalyzes the reaction between o-phenylenediamines and aldehydes at ambient temperature. rhhz.net Another efficient method utilizes a hydrogen peroxide and hydrochloric acid system in acetonitrile for the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org These methods, while not directly producing the butyric acid derivative, provide a rapid and high-yielding route to the core benzimidazole structure, which can then be alkylated at the N1 position with a butyrate (B1204436) synthon. A solvent-free approach, involving grinding o-phenylenediamine with an appropriate organic acid followed by heating, has also been reported, offering a green and atom-economical alternative. umich.edu

A general one-pot procedure for synthesizing 2-substituted benzimidazole derivatives involves the reaction of o-phenylenediamine with various carboxylic acids in the presence of a catalyst like ammonium (B1175870) chloride at elevated temperatures. rasayanjournal.co.in By choosing a dicarboxylic acid such as adipic acid, this method can be adapted for the direct synthesis of 4-(1H-benzoimidazol-2-yl)butyric acid.

| Catalyst/Reagent System | Substrates | Key Features |

| Polyphosphoric Acid (PPA) | o-Phenylenediamine, Adipic Acid | Direct synthesis, strong dehydrating agent |

| Bismuth Nitrate | o-Phenylenediamine, Aldehydes | Mild conditions, ambient temperature, high yield rhhz.net |

| H₂O₂/HCl in Acetonitrile | o-Phenylenediamine, Aldehydes | Short reaction time, high scalability organic-chemistry.org |

| Solvent-Free Grinding | o-Phenylenediamine, Organic Acids | Green synthesis, high atom economy umich.edu |

| Ammonium Chloride | o-Phenylenediamine, Carboxylic Acids | Economically viable, good yields rasayanjournal.co.in |

Preparation Methods for Key Intermediates (e.g., 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid)

A key intermediate in the synthesis of certain this compound derivatives is 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid, also known as 2-oxo-1-benzimidazolinebutyric acid. chemicalbook.com One reported synthesis involves the refluxing of a precursor with sodium hydroxide in methanol (B129727), followed by acidification to precipitate the desired product. prepchem.com The crude product can be purified by crystallization from a suitable solvent like isopropanol. prepchem.com

Another patented method describes a one-pot process starting from 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one. This is dehydrated in an organic solvent with an acid scavenger, followed by reaction with ethyl 4-bromobutyrate and subsequent saponification to yield the final acid. google.com This approach avoids the use of hazardous reagents like sodium hydride. google.com

The synthesis of the corresponding ethyl ester, ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate, can be achieved by reacting the sodium salt of 2-benzimidazolinone with ethyl 4-bromobutyrate in dimethylformamide. google.com Subsequent hydrolysis of this ester provides the target carboxylic acid. prepchem.com

Derivatization and Structural Modification Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of compounds for various applications. These modifications can be targeted at the benzimidazole ring, the butyric acid chain, or through the formation of N-Mannich bases and conjugation with other molecular frameworks.

Introduction of Substituents on the Benzimidazole Ring (e.g., Methyl, Nitro, Halogenation)

The benzimidazole ring can be readily substituted with a variety of functional groups to modulate its electronic and steric properties.

Methylation: The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid has been reported, typically starting from the hydrolysis of the corresponding ethyl ester. chemicalbook.com The precursor, ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate, can be synthesized by the condensation of N-(4-ethoxycarbonylbutyl)-o-phenylenediamine with acetic acid or its derivatives.

Nitration: Nitration of the benzimidazole ring can be achieved using standard nitrating agents. For example, treatment of a benzimidazole derivative with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the benzene (B151609) ring, typically at the 5- or 6-position due to the directing effects of the fused imidazole (B134444) ring.

Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation on the benzene moiety is influenced by the existing substituents and reaction conditions.

Chemical Modifications of the Butyric Acid Chain (e.g., Esterification, Ketone Formation)

The carboxylic acid functional group of the butyric acid side chain is a versatile handle for a variety of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. quora.comchemguide.co.uk This method is effective for the synthesis of methyl, ethyl, and other simple alkyl esters. For more sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. libretexts.org

Ketone Formation: The transformation of the carboxylic acid to a ketone can be achieved through several methods. A common approach is the Weinreb ketone synthesis, where the carboxylic acid is first converted to a Weinreb-Nahm amide by coupling with N,O-dimethylhydroxylamine. researchgate.net This amide then reacts with a Grignard or organolithium reagent to afford the desired ketone, resisting the over-addition that is common with other carboxylic acid derivatives. researchgate.netlibretexts.org Alternatively, direct conversion of carboxylic acids to ketones can be accomplished using organometallic reagents, though this often requires specific catalysts and conditions to avoid the formation of tertiary alcohols. researchgate.netnih.gov

N-Mannich Base Formation and Other Functional Group Transformations

The N-H proton of the benzimidazole ring is sufficiently acidic to participate in the Mannich reaction. This reaction involves the aminoalkylation of the benzimidazole nitrogen with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of N-Mannich bases. chitkara.edu.inchitkara.edu.in A general procedure involves refluxing the 2-substituted benzimidazole with formaldehyde and the desired amine in a suitable solvent like ethanol. nih.gov This allows for the introduction of a wide variety of aminoalkyl groups at the N1-position, providing a route to a diverse set of derivatives. It is important to note that if the starting material is 2-unsubstituted benzimidazole, the Mannich reaction will occur at the N1 position, which would then be followed by alkylation with a butyrate synthon to obtain the desired final product.

Conjugation of this compound with Diverse Scaffolds

The carboxylic acid functionality of this compound is an ideal anchor point for conjugation to other molecules, such as amino acids, peptides, or other bioactive scaffolds. This is typically achieved through amide bond formation using standard peptide coupling reagents. nih.gov A variety of coupling agents can be utilized, including carbodiimides like DCC and EDC, often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.comnih.gov More advanced uronium/aminium-based reagents like HATU, HBTU, and TBTU are also highly effective for this purpose, particularly for more challenging couplings. peptide.comnih.govbachem.com The general procedure involves activating the carboxylic acid of this compound with the coupling reagent and then reacting it with the amino group of the target scaffold.

Structure Activity Relationship Sar Studies of 2 Benzoimidazol 1 Yl Butyric Acid and Its Analogs

Impact of Benzimidazole (B57391) Ring Substituents on Functional Properties

The benzimidazole nucleus is a versatile scaffold in medicinal chemistry, and its biological activity is highly tunable through substitution on the heterocyclic and benzene (B151609) rings. researchgate.netresearchgate.net

Influence of N1 Substitution on Molecular Recognition

The substituent at the N1 position of the benzimidazole ring plays a critical role in orienting the molecule within a biological target and can significantly affect its anti-inflammatory and other biological activities. nih.gov The introduction of various heterocyclic groups at the N1 position has been shown to produce effective anti-inflammatory agents. nih.gov For example, in a series of bradykinin (B550075) B1 receptor antagonists, modifications to the N1-substituent were a key area for optimization. nih.gov Similarly, for a class of Lck kinase inhibitors, a pyrimidin-2-yl group at the N1 position was found to be crucial for potent activity, with an IC50 of 3 nM. nih.gov Further studies have shown that replacing this with other groups can lead to a loss of this inhibitory effect. nih.gov

Effects of C2 Substitution on Biological Activities

The C2 position is a common site for modification in benzimidazole-based compounds and has a substantial impact on the resulting biological profile. researchgate.net SAR studies indicate that the nature of the C2 substituent can dictate the therapeutic application, from anticancer to antimicrobial agents. researchgate.net For instance, substituting the C2 position with a diarylamine group has been linked to bradykinin receptor antagonism. nih.gov In the development of antitubercular agents, it was found that an sp3 hybridized carbon, such as a cyclopentyl or cyclohexyl group, at the C2 position is preferred over an sp2 hybridized carbon like a thien-2-yl group, which showed poor activity. nih.gov The introduction of a benzyl (B1604629) group at the C2 position has been shown to enhance both antibacterial and antifungal properties. researchgate.net Furthermore, methods have been developed for the asymmetric C2-allylation of benzimidazoles, allowing for the synthesis of chiral C2-substituted compounds that are prevalent in bioactive molecules. nih.gov

Table 1: Impact of C2-Substituent on Antitubercular Activity Data synthesized from research on 2,5,6-trisubstituted benzimidazoles. nih.gov

| C2-Substituent | Hybridization | Biological Activity |

|---|---|---|

| Cyclohexyl | sp3 | High |

| Cyclopentyl | sp3 | Moderate |

| Thien-2-yl | sp2 | Poor |

| Cyclohexylmethylsulfanyl | sp3 | Very High |

Modulation of Activity via Substituents at C5/C6 Positions

Substituents on the benzene portion of the benzimidazole core, specifically at the C5 and C6 positions, are vital for modulating activity and specificity. nih.gov In the context of antitubercular benzimidazoles, fixing the C6 position with a dimethylamino group while varying substituents at the C5 position was a successful strategy. nih.gov It was observed that compounds with substituted benzamides at the C5 position were more effective than those with aliphatic amides. nih.gov In a different class of compounds, benzothiazinones, the presence of electron-withdrawing groups at the C6 position was found to be essential for antimycobacterial activity. nih.gov However, these C6 substituents also influence the molecule's metabolism, presenting an opportunity for optimization by balancing activity with pharmacokinetic properties. nih.gov For instance, substituting the C6 position with various carboxylate esters and amides allowed for a detailed investigation into how these modifications affect biotransformation. nih.gov

Role of the Butyric Acid Moiety in Structure-Activity Relationships

Significance of the Carboxylic Acid Group for Molecular Interactions

The carboxylic acid group is a crucial functional group in many pharmaceuticals, often acting as a key interaction point with biological targets. wiley-vch.de It is typically ionized at physiological pH, which increases polarity and water solubility. wiley-vch.de This carboxylate can form strong ionic bonds or hydrogen bonds with amino acid residues (like arginine or lysine) in a receptor or enzyme active site. For many nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, the carboxylic acid moiety is essential for their mechanism of action. wiley-vch.de In some benzimidazole derivatives, the carboxylic acid group can be converted to an ester or amide to create a prodrug, improving pharmacokinetic properties like bioavailability by masking the polar acid group. wiley-vch.de The catalytic activation of a carboxyl group by protonation is a key step in the synthesis of some benzimidazoles, highlighting the reactivity of this functional group. nih.gov

Impact of Butyric Acid Chain Length and Branching

The length and structure of the alkyl chain connecting the carboxylic acid to the benzimidazole ring are significant for optimizing activity. Studies on various N-substituted imidazoles and benzimidazoles show that altering the alkyl chain length can modulate physicochemical properties like basicity and hydrophobicity. researchgate.netnih.gov For instance, the basicity of alkylimidazoles has been found to increase linearly with the length of the alkyl chain. researchgate.net

In a study on 1-alkyl-3-methylimidazolium acetate (B1210297) ionic liquids used for dissolving cellulose, it was noted that the effectiveness of dissolution was influenced by the alkyl chain length, with even-numbered carbon chains (C2, C4) being more effective than odd-numbered chains (C3, C5). nih.gov While this context is different, it demonstrates the principle that alkyl chain length can have a non-linear impact on molecular interactions. In the context of drug design, increasing the alkyl chain length can increase hydrophobicity, which may enhance binding to a hydrophobic pocket in a target protein but could also affect solubility and other pharmacokinetic parameters. nih.gov The synthesis of benzimidazoles from various alkyl carboxylic acids, including 3-bromopropionic acid, has been documented, indicating that variations in the acid chain are synthetically feasible for creating diverse compound libraries for SAR studies. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Benzoimidazol-1-yl-butyric acid |

| 2-(4-aminophenyl)benzimidazole |

| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole |

| 1,2,4-triazolobenzimidazol-3-yl acetohydrazide |

| 1H-benzo[d]imidazole-2-carboxylic acid |

| 3-bromopropionic acid |

Stereochemical Considerations at the α-Carbon of the Butyric Acid Chain

The introduction of a chiral center at the α-carbon of the butyric acid moiety in this compound suggests that its stereoisomers, the (R)- and (S)-enantiomers, may exhibit different biological activities. While specific studies on the separated enantiomers of this compound are not extensively detailed in the reviewed literature, the profound impact of stereochemistry on the biological activity of chiral compounds is a well-established principle in medicinal chemistry. unimi.it

Generally, the differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as enzymes and receptors. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may fit poorly or not at all, resulting in lower activity or even a different, sometimes undesirable, effect.

For many classes of compounds, stereochemistry is a key driver of both potency and pharmacokinetics. unimi.it It has been demonstrated that cellular uptake can be a stereospecific process. For instance, in studies of other chiral molecules, the biological activity of different isomers varied significantly, suggesting that a stereoselective uptake mechanism, such as one mediated by amino acid transport systems, could be responsible for the enhanced activity of one isomer over the others. unimi.it This highlights that even if the enantiomers have identical physicochemical properties like the distribution coefficient (logD), their biological potencies can diverge due to stereospecific transport across cell membranes. unimi.it

This principle underscores the necessity of evaluating the (R)- and (S)-enantiomers of this compound separately to fully characterize their pharmacological profiles and identify the more active or "eutomeric" form.

Conformational Analysis and its Correlation with Biological Outcomes

The biological activity of a molecule is not only dependent on its static structure but also on its ability to adopt specific conformations that are favorable for binding to a biological target. The conformational flexibility of this compound, particularly rotation around the single bonds connecting the benzimidazole ring, the nitrogen atom, and the butyric acid chain, is a critical factor.

Analysis of structurally related compounds, such as 2-propyl-1H-benzimidazole, provides significant insight into the conformational behavior of this class of molecules. Studies on 2-propyl-1H-benzimidazole have shown that the molecule can exist in different crystalline phases (polymorphs) induced by temperature changes, which differ primarily in the conformation of the alkyl chain. researchgate.net

The conformation of the propyl chain in 2-propyl-1H-benzimidazole can be described by the torsion angles τ1 (N-C-C-C) and τ2 (C-C-C-C). The potential energy surface (PES) for this molecule reveals several low-energy conformations. researchgate.net For example, three distinct conformers, labeled CL, CT+, and CT−, have been identified. researchgate.net The transition between different phases involves significant changes in crystal packing and key conformational variations around the propyl chain. researchgate.net

This phenomenon, where different crystal phases possess nearly identical packing but exhibit changes in molecular conformation, has led to the concept of "conformational phases". researchgate.net The structural transformations between these phases can be driven by temperature and involve substantial changes in the molecule's shape. researchgate.net

The ability of this compound to adopt specific low-energy conformations is crucial for its interaction with a target binding site. The energetically favorable conformers will dictate the three-dimensional pharmacophore presented for molecular recognition, thereby directly influencing the compound's biological outcome.

Molecular Interactions and Mechanistic Elucidation

Investigation of Cellular Pathway Modulation

There is no research detailing the effects of 2-Benzoimidazol-1-yl-butyric acid on any known signal transduction networks.

No information is available regarding the impact of this compound on cellular metabolic processes.

Proposed Mechanisms of Biological Activity

The biological activity of benzimidazole (B57391) derivatives is intrinsically linked to their molecular structure and the intricate interactions they form with biological macromolecules. mdpi.com While the specific biological targets of this compound are a subject of ongoing research, a mechanistic understanding can be extrapolated from the well-documented behavior of the broader benzimidazole class.

Role of Specific Functional Groups in Mechanistic Pathways

The chemical reactivity and biological activity of this compound are dictated by its constituent functional groups: the benzimidazole ring system and the butyric acid side chain.

The benzimidazole moiety, a fusion of benzene (B151609) and imidazole (B134444) rings, is a key pharmacophore. nih.govdrugbank.com The nitrogen atoms within the imidazole ring can act as hydrogen bond donors and acceptors, crucial for interacting with biological targets. nih.gov Furthermore, the aromatic nature of the benzimidazole ring allows for various electronic effects that can influence its binding affinity.

The butyric acid side chain introduces a carboxylic acid group, which is typically ionized at physiological pH. This carboxylate group is a potent hydrogen bond acceptor and can participate in ionic interactions, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. The length and flexibility of the butyric acid linker can also impact how the molecule positions itself within a binding site. mdpi.com

In the broader context of benzimidazole chemistry, the introduction of other functional groups, such as a nitro group, has been shown to be a critical step in the synthesis of more complex derivatives. For instance, the reduction of a nitro group to an amine is a common synthetic transformation that allows for further functionalization and can dramatically alter the biological activity profile of the resulting compound. nih.gov

Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Forces, and π-π Stacking

The biological efficacy of small molecules like this compound is fundamentally governed by a network of non-covalent interactions with their biological targets. These interactions, though individually weak, collectively contribute to the stability of the drug-receptor complex.

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the carboxylic acid group are primary sites for hydrogen bonding. nih.gov The N-H group on the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom and the carboxylate oxygens can act as acceptors. These interactions are highly directional and play a pivotal role in molecular recognition.

Hydrophobic Interactions: The benzene ring of the benzimidazole core and the aliphatic portion of the butyric acid side chain are nonpolar and can engage in hydrophobic interactions with nonpolar pockets within a protein's binding site. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces.

π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein target. These interactions arise from the attractive, noncovalent forces between aromatic rings. nih.gov In a related benzimidazole derivative, a centroid-centroid distance of 3.6166 (15) Å was observed for π-π stacking, indicating a significant interaction. nih.gov

A summary of the potential non-covalent interactions for this compound is presented in the table below.

| Interaction Type | Functional Group Involved | Potential Interacting Partner in Biological Systems |

| Hydrogen Bond Donor | Imidazole N-H | Oxygen or Nitrogen atoms in amino acid residues or nucleic acids |

| Hydrogen Bond Acceptor | Imidazole Nitrogen, Carboxylate Oxygens | Hydrogen atoms in amino acid residues (e.g., -OH, -NH) |

| Ionic Interaction | Carboxylate Group | Positively charged amino acid residues (e.g., Lysine, Arginine) |

| Hydrophobic Interaction | Benzene Ring, Butyric Acid Chain | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| π-π Stacking | Benzimidazole Ring System | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Reaction Kinetics and Dynamics at the Molecular Level

Understanding the reaction kinetics and molecular dynamics of this compound is essential for elucidating its mechanism of action. While specific kinetic data for this compound is not extensively available, general principles of enzyme inhibition and receptor binding can be applied.

Computational methods, such as molecular dynamics simulations, can provide valuable insights into the dynamic behavior of the compound within a binding site. These simulations can reveal the conformational changes that occur upon binding, the stability of the key non-covalent interactions over time, and the residence time of the molecule in the binding pocket. While specific studies on this compound are limited, research on the acid-catalyzed anomerization of other molecules demonstrates the utility of techniques like NMR spectroscopy to determine reaction rate constants and elucidate reaction mechanisms. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic and Structural Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular geometry and electronic landscape of a compound. These calculations help in understanding the intrinsic properties of the molecule, which govern its reactivity and interactions.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to achieve accurate structural parameters. mdpi.com

In a study on the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the molecule was found to be non-planar, with the benzimidazole ring system being significantly inclined with respect to the benzene (B151609) ring. nih.gov The crystal structure reveals a dihedral angle of 78.04 (10)° between the two ring systems. nih.gov Such calculations provide precise bond lengths, bond angles, and torsion angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net For instance, the C-O bond lengths in the carboxylic acid group were calculated to be within expected ranges. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Benzimidazole Derivative Data is for the related compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, calculated using the B3LYP/6-311++G(d,p) basis set.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-O3 | 1.35 | - |

| C1-O4 | 1.21 | - |

| C2-C1 | 1.49 | - |

| C20–N17–C11 | - | 127.64 |

| C19–N17–C20 | - | 105.86 |

Source: researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.trmdpi.com

For benzimidazole derivatives, a smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for charge transfer within the molecule. mdpi.com In one analysis, the HOMO–LUMO gap for a pyrene-substituted benzimidazole was found to be 0.273 atomic units. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. The Molecular Electrostatic Potential (MEP) surface further complements this analysis by mapping the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Benzimidazole Derivative Calculated for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

| Orbital | Energy (eV) |

| HOMO | -6.0 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.8 |

Source: dergipark.org.trresearchgate.net

Quantum chemical calculations can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations of FT-IR and Raman spectra are performed on the optimized molecular structure. For a molecule with 31 atoms like 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, 87 normal modes of vibration are expected. researchgate.net DFT calculations can predict the wavenumbers and intensities of these vibrational modes. For example, the characteristic C=O stretching vibration of the carboxylic acid group is generally predicted in the 1740–1660 cm⁻¹ range. mdpi.com In one study, this band was observed experimentally at 1708 cm⁻¹. mdpi.com The O-H stretching vibration, affected by hydrogen bonding, is predicted around 3619 cm⁻¹. mdpi.com Potential Energy Distribution (PED) analysis is often used to assign these calculated frequencies to specific vibrational modes. mdpi.com

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzimidazole Derivative Data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

| Vibrational Mode | Calculated (B3LYP) | Experimental (FT-IR) |

| O-H Stretch | 3619 | ~3400-3600 (broad) |

| C-H Stretch (Aromatic) | 3123, 3089, 3077 | 3080-3010 |

| C=O Stretch | 1708 | 1708 |

Source: mdpi.com

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. dergipark.org.tr For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a single absorbance peak at 257 nm was observed in both DMSO and Acetonitrile (B52724) solvents, which is consistent with TD-DFT predictions. dergipark.org.tr This analysis helps identify the nature of electronic transitions, such as π → π* transitions within the aromatic rings.

Molecular Docking and Dynamics Simulations

These computational techniques are pivotal in medicinal chemistry for predicting how a ligand, such as 2-Benzoimidazol-1-yl-butyric acid, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. Benzimidazole derivatives have been docked against various protein targets, including enzymes and receptors, to explore their potential biological activities. biointerfaceresearch.comresearchsquare.com

The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which typically provides a value in kcal/mol. covenantuniversity.edu.ng Lower binding energies indicate more favorable interactions. Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified. nih.gov For example, docking studies of benzimidazole derivatives with β-tubulin have shown binding energies ranging from -7.11 to -8.50 kcal/mol, indicating strong binding affinity. nih.gov Similarly, other benzimidazoles docked against dihydropteroate (B1496061) synthase (DHPS) showed binding affinities between -7.1 and -7.9 kcal/mol. researchsquare.com

Table 4: Representative Molecular Docking Results for Benzimidazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzimidazole-benzimidamide | PfADSL | -6.85 to -8.75 | Ser 299, Thr 124 |

| Benzimidazole derivative | Beta-Tubulin (1SA0) | -8.50 | THR A: 340, TYR A: 312 |

| Benzimidazole-sulfonamide | Dihydropteroate Synthase | -7.1 to -7.9 | Not Specified |

| Benzimidazole-isatin hybrid | DNA Gyrase B | -6.6 to -8.4 | Not Specified |

Source: nih.govresearchsquare.comcovenantuniversity.edu.ngconnectjournals.com

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. nih.gov

To build a QSAR model, a set of molecules with known activities is used as a training set. nih.gov Various molecular descriptors—numerical values that quantify different aspects of the molecule's structure (e.g., electronic, steric, hydrophobic properties)—are calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. nih.govresearchgate.net

A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. biointerfaceresearch.com QSAR studies on benzimidazole derivatives have successfully modeled their activity against targets like Pseudomonas aeruginosa and various enteroviruses, identifying key structural features that influence their inhibitory potential. biointerfaceresearch.comnih.gov The quality and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. mdpi.com

In Silico Predictions for Research and Development

In the contemporary landscape of drug discovery and development, computational chemistry and molecular modeling serve as indispensable tools for the early-stage evaluation of novel chemical entities. These in silico methods provide rapid and cost-effective means to predict the pharmacokinetic and physicochemical properties of a compound, thereby guiding synthetic efforts and prioritizing candidates for further experimental investigation. This section focuses on the computational predictions for this compound, specifically addressing its predicted membrane permeability and theoretical solubility based on its molecular structure.

Prediction of Membrane Permeability Based on Molecular Descriptors

The ability of a molecule to permeate biological membranes is a critical determinant of its potential as an orally bioavailable therapeutic agent. This property is largely governed by a molecule's physicochemical characteristics, which can be quantified by a range of molecular descriptors. A widely accepted framework for assessing the "drug-likeness" of a compound with respect to its potential for good absorption is Lipinski's Rule of Five. numberanalytics.comlindushealth.comdrugbank.com This rule posits that poor oral absorption is more likely when a molecule violates two or more of the following criteria: a molecular weight of no more than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not exceeding 5. numberanalytics.comlindushealth.comdrugbank.com

For this compound, the relevant molecular descriptors have been calculated using computational methods and are presented in Table 1. An analysis of these descriptors in the context of Lipinski's Rule of Five suggests a favorable profile for membrane permeability. The molecular weight of 204.23 g/mol is well under the 500 Dalton threshold, indicating that the molecule is not excessively large to hinder passive diffusion across membranes. lindushealth.com The predicted octanol-water partition coefficient (iLOGP) of 1.97 signifies a balanced lipophilicity, which is crucial for a molecule to be soluble in both aqueous and lipid environments, thereby facilitating its passage through cell membranes. numberanalytics.com

Furthermore, the compound possesses one hydrogen bond donor (from the carboxylic acid group) and three hydrogen bond acceptors (the two nitrogen atoms of the benzimidazole ring and the carbonyl oxygen of the carboxylic acid), both of which are comfortably within the limits set by Lipinski's rule. numberanalytics.comdrugbank.com Another important descriptor, the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to traverse cell membranes, is calculated to be 55.12 Ų. Generally, compounds with a TPSA of less than 140 Ų are considered to have good cell permeability.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 204.23 g/mol | ≤ 500 g/mol | Yes |

| iLOGP | 1.97 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | N/A | Favorable |

Based on this in silico analysis, this compound exhibits molecular descriptors that are fully compliant with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and, consequently, favorable oral bioavailability.

Theoretical Solubility Prediction from Structural Features

The aqueous solubility of a drug candidate is another paramount property that significantly influences its absorption and distribution in vivo. The structural features of this compound provide key insights into its predicted solubility behavior. The molecule incorporates both a hydrophobic benzimidazole ring system and a hydrophilic carboxylic acid group, rendering its solubility highly dependent on the pH of the surrounding aqueous environment.

In acidic environments, such as the stomach, the carboxylic acid will be largely in its neutral, protonated form, which is less soluble in water. However, the nitrogen atoms of the benzimidazole ring may become protonated, forming a cationic species that would enhance aqueous solubility. Conversely, in the more neutral to slightly alkaline environment of the intestines, the carboxylic acid will deprotonate to form a highly polar carboxylate anion, which is expected to significantly increase the molecule's solubility in water. This pH-dependent solubility profile is a critical consideration in drug formulation and delivery.

The interplay between the hydrophobic benzimidazole core and the ionizable carboxylic acid group suggests that this compound will exhibit moderate intrinsic solubility, with a pronounced increase in solubility at pH values above the pKa of the carboxylic acid. Computational models that predict solubility often take these structural features into account. For instance, various online platforms can provide an estimated LogS value, which is the logarithm of the molar solubility in water. While a precise experimental value is not available, the structural characteristics strongly suggest a favorable solubility profile for a drug candidate, particularly at physiological pH.

Table 2: Structural Features of this compound and Their Predicted Influence on Aqueous Solubility

| Structural Feature | Physicochemical Nature | Predicted Influence on Solubility |

|---|---|---|

| Benzimidazole Ring | Aromatic, weakly basic | Contributes to hydrophobicity in its neutral form; protonation under acidic conditions can increase solubility. |

| Butyric Acid Moiety | Aliphatic chain with a carboxylic acid group | The aliphatic chain is hydrophobic, while the carboxylic acid is a key contributor to aqueous solubility, especially in its ionized (carboxylate) form at physiological and basic pH. |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques offer detailed information about functional groups, connectivity, and electronic systems.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups within a molecule. They measure the vibrational energies of chemical bonds. For 2-Benzoimidazol-1-yl-butyric acid, these techniques would confirm the presence of both the benzimidazole (B57391) ring and the butyric acid side chain.

The IR spectrum of a benzimidazole derivative typically shows characteristic bands for the N-H group (if unsubstituted), aromatic C-H stretching, and C=N bond vibrations. researchgate.netorientjchem.orgnih.gov The carboxylic acid group of the butyric acid moiety would be identified by a very broad O-H stretching band and a strong C=O (carbonyl) stretching absorption. orientjchem.org

Raman spectroscopy provides information on molecular vibrations, crystallinity, and chemical structure. nih.govresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the aromatic benzimidazole core. Characteristic peaks for benzimidazole have been identified at approximately 1015, 1265, and 1595 cm⁻¹. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | IR | 2500-3300 (broad) | A very broad band is characteristic of the hydrogen-bonded dimer of a carboxylic acid. |

| Aliphatic | C-H stretch | IR | 2850-2960 | From the butyric acid chain. |

| Aromatic | C-H stretch | IR | 3000-3100 | From the benzimidazole ring. |

| Carboxylic Acid | C=O stretch | IR | 1700-1725 | Strong absorption, characteristic of a carbonyl group. |

| Benzimidazole | C=N stretch | IR | ~1625 | Indicates the imine bond within the imidazole (B134444) part of the ring. rsc.org |

| Benzimidazole | C=C stretch | IR/Raman | 1450-1600 | Aromatic ring stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons of the benzimidazole ring (typically between 7.0 and 8.5 ppm), the methine proton on the chiral center of the butyric acid chain, the methylene (B1212753) protons, and the terminal methyl group protons. rsc.orgnih.gov The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm). hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the aromatic carbons of the benzimidazole ring (in the 110-150 ppm range), the carbonyl carbon of the carboxylic acid (typically >170 ppm), and the aliphatic carbons of the butyric acid side chain. rsc.orghmdb.caresearchgate.netmdpi.comchemicalbook.com The chemical shift of the N-C=N carbon in the benzimidazole ring is particularly characteristic, often appearing around 142-152 ppm. rsc.orgresearchgate.net

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule. COSY establishes ¹H-¹H correlations, while HSQC correlates directly bonded ¹H and ¹³C atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Aromatic Protons | Benzimidazole | 7.2 - 8.3 | - | Complex multiplet patterns depending on substitution. nih.govresearchgate.net |

| Aromatic Carbons | Benzimidazole | - | 110 - 145 | Signals for the benzene (B151609) portion of the ring system. mdpi.comresearchgate.net |

| Imine Carbon | Benzimidazole | - | ~151 | The C2 carbon of the benzimidazole ring. rsc.org |

| Carboxyl Proton | Butyric Acid | >10 (broad singlet) | - | Chemical shift is concentration and solvent dependent. hmdb.ca |

| Carbonyl Carbon | Butyric Acid | - | ~175 | Characteristic downfield shift for a carboxylic acid carbon. hmdb.ca |

| Methine Proton (α-CH) | Butyric Acid | ~4.5 - 5.0 (triplet) | ~50 - 55 | The proton attached to the chiral carbon and the nitrogen. |

| Methylene Protons (β-CH₂) | Butyric Acid | ~2.0 - 2.4 (multiplet) | ~30 - 35 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores. The primary chromophore in this compound is the benzimidazole ring system. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions of the conjugated aromatic system. researchgate.netmdpi.com The exact position of the maximum absorbance (λmax) can be influenced by substituents and the solvent used. nih.gov For many benzimidazole derivatives, characteristic absorption maxima are observed in the range of 240-290 nm. researchgate.netresearchgate.netnih.gov

Table 3: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

| Chromophore | Transition Type | Typical λmax (nm) |

|---|---|---|

| Benzimidazole Ring | π→π* | ~245 |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and analyzing complex samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used analytical techniques for determining the purity of non-volatile organic compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A reversed-phase HPLC (RP-HPLC) method would be most suitable. ekb.eghelixchrom.com In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.netrsc.org The compound would be detected as it elutes from the column, most commonly by a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm). mdpi.comnih.gov The retention time is a characteristic property of the compound under specific conditions, and the area of the peak is proportional to its concentration. Purity is assessed by the presence of a single major peak, with any other peaks representing impurities.

UPLC operates on the same principles as HPLC but uses columns with smaller particles (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. mdpi.comnih.gov

Table 4: Representative HPLC/UPLC Conditions for Analysis of Benzimidazole Derivatives

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) | ekb.eg |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) formate) | mdpi.com |

| Mobile Phase B | Acetonitrile or Methanol | mdpi.commdpi.com |

| Elution Mode | Gradient or Isocratic | ekb.eg |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UPLC) | rsc.org |

| Column Temperature | 25 - 40 °C | rsc.org |

| Detection | UV at ~275 nm | mdpi.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com Due to its low volatility and polar carboxylic acid group, this compound is not suitable for direct GC analysis. The high temperatures required for volatilization would likely cause decomposition.

However, GC analysis can be performed after converting the molecule into a more volatile derivative. youtube.com This process, known as derivatization, chemically modifies the polar functional groups. For this compound, two common derivatization strategies would be:

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester). This eliminates the polar -OH group and increases volatility.

Silylation: The carboxylic acid proton can be replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent. This is a widely used derivatization procedure in gas chromatography for compounds containing active hydrogens. youtube.com

Once derivatized, the compound can be injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Thin-Layer Chromatography (TLC) as a Rapid Assessment Tool

Thin-Layer Chromatography (TLC) serves as an indispensable tool for the rapid, qualitative assessment of This compound . Its utility lies in monitoring reaction progress during synthesis, identifying the presence of the compound in mixtures, and determining its purity. A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable mobile phase.

For benzimidazole derivatives, which possess a moderately polar nature due to the imidazole ring and the carboxylic acid group, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol would likely be effective. nih.gov The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. The position of the spot, represented by its retention factor (Rf), can be visualized under UV light (typically at 254 nm) due to the aromatic benzimidazole core. The Rf value is a characteristic property of a compound in a specific TLC system and can be used for preliminary identification.

Hypothetical TLC Data for this compound:

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Retention Factor (Rf) | Observations |

| 80:20 | 0.25 | Clear, well-defined spot under UV light. |

| 70:30 | 0.40 | Increased mobility, suitable for faster elution. |

| 60:40 | 0.65 | High mobility, may be too close to the solvent front for accurate analysis. |

This table is illustrative and based on general principles of chromatography for related compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of This compound .

Elucidation of Molecular Structure and Fragmentation Patterns

In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]+ or [M+H]+ in the case of electrospray ionization) would confirm the molecular weight of This compound . The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For This compound , characteristic fragmentation would likely involve the loss of the butyric acid side chain and cleavages within the benzimidazole ring system. For instance, a common fragmentation pathway for similar benzimidazole derivatives involves the loss of the alkyl-carboxylic acid group, leading to the formation of a stable benzimidazolium cation. analis.com.my

Predicted Fragmentation Pattern for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M-COOH]+ | Loss of the carboxyl group |

| [M-C4H7O2]+ | Loss of the entire butyric acid side chain |

| [C7H6N2]+ | Benzimidazole core cation |

This table presents hypothetical fragmentation data based on known patterns for benzimidazole derivatives.

Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of This compound in biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high sensitivity and selectivity.

In an LC-MS/MS analysis, the compound is first separated from other matrix components by liquid chromatography. It then enters the mass spectrometer, where a specific precursor ion (e.g., the [M+H]+ ion of This compound ) is selected and fragmented. The intensity of a specific product ion is then measured and used for quantification. This technique, known as selected reaction monitoring (SRM), allows for the accurate measurement of the compound's concentration even at very low levels. The development of such an assay would require careful optimization of both the chromatographic conditions and the mass spectrometric parameters.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on This compound , a single crystal of high quality is required. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure.

A successful crystallographic analysis would provide definitive information on bond lengths, bond angles, and the conformation of the butyric acid side chain relative to the benzimidazole ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the imidazole nitrogen atoms, which dictate the packing of the molecules in the crystal. While no specific crystal structure for This compound has been reported, studies on similar benzimidazole carboxylic acids have provided detailed structural insights. researchgate.net

Development of Advanced Derivatization Techniques for Enhanced Analytical Sensitivity

For certain analytical applications, particularly gas chromatography (GC) or when enhanced detection sensitivity is needed in LC, derivatization of This compound may be necessary. The primary targets for derivatization are the carboxylic acid group and the N-H group of the imidazole ring (if present in a tautomeric form).

Esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst, would increase the volatility of the compound, making it more amenable to GC analysis. Silylation is another common derivatization strategy that replaces active hydrogens with a trimethylsilyl (TMS) group, improving thermal stability and chromatographic behavior. For fluorescence-based detection, which offers very high sensitivity, the compound could be derivatized with a fluorescent tag that reacts with the carboxylic acid moiety. The choice of derivatization reagent and method would depend on the specific analytical goal and the detection system being used.

Applications of 2 Benzoimidazol 1 Yl Butyric Acid As a Research Tool and Chemical Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of its functional groups makes 2-Benzoimidazol-1-yl-butyric acid a desirable starting material for the synthesis of more complex heterocyclic systems. The benzimidazole (B57391) nucleus and the carboxylic acid moiety offer multiple reaction sites for building elaborate molecular structures.

Building Block for Multifunctional Compounds

This compound serves as a fundamental building block for the synthesis of multifunctional compounds by leveraging the reactivity of its distinct components. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, through standard organic transformations. For instance, the reaction of the corresponding ethyl ester, ethyl 2-methylbenzimidazole-1-acetate, with hydrazine (B178648) hydrate (B1144303) yields the acid hydrazide. niscpr.res.in This hydrazide can then be further elaborated into more complex heterocyclic systems like triazoles. niscpr.res.in

Furthermore, the secondary amine within the benzimidazole ring can undergo N-alkylation or N-arylation, providing another point for molecular diversification. This dual reactivity allows for the systematic construction of libraries of compounds with diverse functionalities, which is a crucial aspect of modern drug discovery and materials science. The synthesis of various benzimidazole derivatives often starts from a core structure that is subsequently modified, highlighting the role of such foundational molecules. nih.gov The ability to introduce different substituents at various positions of the benzimidazole scaffold allows for the fine-tuning of the molecule's properties. nih.gov

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are highly efficient synthetic strategies where a series of intramolecular or intermolecular transformations occur in a single step without the isolation of intermediates. nih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. nih.gov

While specific examples of this compound in cascade reactions are not extensively documented in publicly available literature, its structure is amenable to such transformations. The presence of the nucleophilic benzimidazole nitrogen and the electrophilic carbonyl carbon of the butyric acid moiety (or its derivatives) could initiate or participate in cascade sequences. For example, a hypothetical cascade reaction could involve the initial reaction of the carboxylic acid group to form an activated intermediate, which then triggers an intramolecular cyclization involving the benzimidazole ring to form a fused polycyclic system. The principles of cascade reactions have been applied to the synthesis of various fused benzimidazole systems, demonstrating the potential of this approach. researchgate.netmdpi.com The development of such reactions with this compound as a substrate could provide a rapid and efficient route to novel and complex heterocyclic scaffolds.

Lead Compound Identification and Optimization in Chemical Biology Research

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This makes benzimidazole-containing compounds, including this compound, attractive starting points for drug discovery programs.

Scaffold for Rational Drug Design Initiatives

Rational drug design relies on the use of molecular scaffolds that provide a rigid and well-defined three-dimensional orientation for the presentation of functional groups that interact with a biological target. The benzimidazole core of this compound provides such a scaffold. Its planar aromatic structure can engage in π-stacking interactions with aromatic residues in a protein's active site, while the substituents on the benzimidazole ring and the butyric acid side chain can be modified to optimize interactions with specific pockets or residues.

The general importance of the benzimidazole scaffold in drug design is well-established, with numerous approved drugs containing this heterocyclic system. researchgate.net The butyric acid side chain of this compound introduces an additional layer of structural diversity and a potential point for interaction with biological targets. The carboxylic acid group, in particular, can act as a hydrogen bond donor and acceptor, or it can be a key pharmacophoric element for interacting with positively charged residues in a binding site.

Strategies for Modulating and Enhancing Bioactivity

Once a lead compound containing the this compound scaffold is identified, various strategies can be employed to modulate and enhance its biological activity. These strategies often involve systematic modifications of the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties.

One common approach is substituent modification on the benzimidazole ring. The introduction of different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions of the benzene (B151609) ring can significantly impact the electronic properties and steric profile of the molecule, leading to altered binding affinities. For example, studies on other benzimidazole derivatives have shown that the nature and position of substituents can dramatically influence their antimicrobial and anticancer activities. nih.govnih.gov

Another key strategy is the modification of the butyric acid side chain . The carboxylic acid can be converted to esters, amides, or other functional groups to alter the molecule's polarity, solubility, and ability to cross cell membranes. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a powerful tool in this context. researchgate.netufrj.br For instance, replacing a carboxylic acid with a tetrazole ring has been shown to improve the potency of some drug candidates. nih.gov

The following table provides examples of how modifications to the general benzimidazole scaffold can influence biological activity, which could be applicable to derivatives of this compound.

| Compound/Derivative | Modification | Observed Biological Activity | Reference |

| 1-[(4-(4'-substituted)phenyl-3-alkyl/aralkyl-thio-4H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazoles | Elaboration of the acetic acid side chain into a substituted triazole | Antimicrobial activity | niscpr.res.in |

| 2-Aryl-1-arylmethyl-1H-benzimidazoles | Variation of substituents on the aryl groups | General synthetic utility | nih.gov |

| N,2,6-Trisubstituted 1H-benzimidazole derivatives | Substitutions at N-1, C-2, and C-6 positions | Antibacterial and anticancer activities | nih.gov |

| 5-Halo-benzimidazole derivatives | Introduction of halogen atoms at the 5-position | Broad-spectrum antimicrobial activity | nih.gov |

Utilization in Biochemical and Enzymatic Assays

The structural features of this compound and its derivatives make them potentially useful tools in biochemical and enzymatic assays. Benzimidazole-containing compounds have been investigated as inhibitors of various enzymes, and their fluorescent properties can be exploited for the development of molecular probes.

While specific applications of this compound in this context are not widely reported, its scaffold is present in compounds known to interact with biological systems. For instance, benzimidazole derivatives have been synthesized and evaluated as antimicrobial agents, suggesting their interaction with microbial enzymes or other cellular components. niscpr.res.inmdpi.combenthamscience.com The carboxylic acid moiety could be used to tether the molecule to a solid support for use in affinity chromatography or to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, for use in various binding assays.

The development of derivatives of this compound with tailored properties could lead to their use as:

Enzyme Inhibitors: By modifying the substituents, it may be possible to design potent and selective inhibitors for specific enzymes.

Fluorescent Probes: The benzimidazole ring system is inherently fluorescent. Modifications to the structure could be used to develop probes whose fluorescence properties change upon binding to a target molecule.

Affinity Ligands: Immobilization of the compound on a solid support could be used to purify proteins or other biomolecules that bind to the benzimidazole scaffold.

The following table summarizes the properties of the parent compound.

| Property | Value |

| Chemical Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 876708-69-9 |